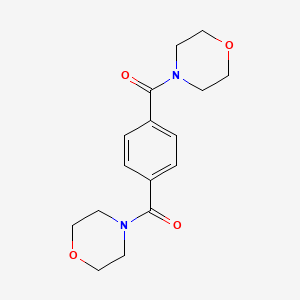
3-(6-bromo-4H-1,3-benzodioxin-8-yl)-1-(5-fluoro-2-hydroxyphenyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-bromo-4H-1,3-benzodioxin-8-yl)-1-(5-fluoro-2-hydroxyphenyl)-2-propen-1-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of chalcones, which are known for their diverse pharmacological properties.
Wirkmechanismus
The mechanism of action of 3-(6-bromo-4H-1,3-benzodioxin-8-yl)-1-(5-fluoro-2-hydroxyphenyl)-2-propen-1-one is not fully understood. However, studies have suggested that it exerts its pharmacological effects through multiple pathways. It has been shown to activate the caspase-dependent apoptotic pathway, leading to cell death in cancer cells. It also inhibits the activity of pro-inflammatory enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. Additionally, this compound has been shown to scavenge free radicals and prevent oxidative damage.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. Additionally, this compound has been shown to scavenge free radicals and prevent oxidative damage, which may help protect against various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(6-bromo-4H-1,3-benzodioxin-8-yl)-1-(5-fluoro-2-hydroxyphenyl)-2-propen-1-one in lab experiments is its potent pharmacological activity. This compound has been shown to exhibit significant anti-cancer, anti-inflammatory, and antioxidant properties, making it a promising candidate for the development of new therapeutics. However, one of the limitations of using this compound is its low solubility in water, which may make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 3-(6-bromo-4H-1,3-benzodioxin-8-yl)-1-(5-fluoro-2-hydroxyphenyl)-2-propen-1-one. One area of interest is the development of new formulations that improve its solubility and bioavailability. Another area of research is the identification of the specific molecular targets of this compound, which may help to elucidate its mechanism of action. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in various disease models.
Synthesemethoden
The synthesis of 3-(6-bromo-4H-1,3-benzodioxin-8-yl)-1-(5-fluoro-2-hydroxyphenyl)-2-propen-1-one has been reported by several researchers. One of the most commonly used methods involves the reaction of 5-fluoro-2-hydroxyacetophenone with 6-bromo-1,3-benzodioxole in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with 2-propen-1-one to obtain the final product.
Wissenschaftliche Forschungsanwendungen
3-(6-bromo-4H-1,3-benzodioxin-8-yl)-1-(5-fluoro-2-hydroxyphenyl)-2-propen-1-one has been extensively studied for its potential therapeutic applications. Some of the areas of research include cancer, inflammation, oxidative stress, and neurodegenerative diseases. Studies have shown that this compound exhibits significant anti-cancer activity by inducing apoptosis and inhibiting cell proliferation. It also has potent anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various inflammatory disorders. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
(E)-3-(6-bromo-4H-1,3-benzodioxin-8-yl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrFO4/c18-12-5-10(17-11(6-12)8-22-9-23-17)1-3-15(20)14-7-13(19)2-4-16(14)21/h1-7,21H,8-9H2/b3-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDDKBUOXVHKMY-HNQUOIGGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Br)C=CC(=O)C3=C(C=CC(=C3)F)O)OCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C(=CC(=C2)Br)/C=C/C(=O)C3=C(C=CC(=C3)F)O)OCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopropyl-2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5370598.png)
![1-(2-bromo-2-propen-1-yl)-2-[2-(4-chlorophenyl)vinyl]-1H-benzimidazole](/img/structure/B5370611.png)
![3-chloro-2-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5370617.png)

![3-[2-(4-fluorophenyl)ethyl]-1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidine](/img/structure/B5370623.png)

![5-(5-{[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imino]methyl}-2-furyl)isophthalic acid](/img/structure/B5370635.png)
![3-[7-(1-benzothien-3-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-methylpropanamide](/img/structure/B5370643.png)
![{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5370647.png)
![2-({2-ethoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}methyl)benzonitrile](/img/structure/B5370650.png)
![N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B5370656.png)
![methyl 2-[5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5370659.png)
![N-(2-{3-[methyl(2-phenylethyl)amino]-1-piperidinyl}-2-oxoethyl)methanesulfonamide](/img/structure/B5370680.png)
![3-[(7-acetyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)amino]-2,2-dimethylpropan-1-ol](/img/structure/B5370701.png)